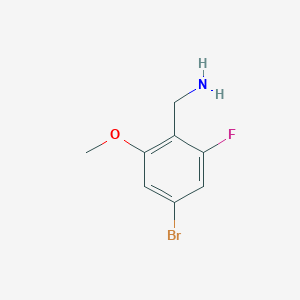(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine
CAS No.:
Cat. No.: VC15773763
Molecular Formula: C8H9BrFNO
Molecular Weight: 234.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9BrFNO |
|---|---|
| Molecular Weight | 234.07 g/mol |
| IUPAC Name | (4-bromo-2-fluoro-6-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |
| Standard InChI Key | MFHAKSBRTHTNMO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CN |
Introduction
Chemical Characteristics and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, reflects its substitution pattern:
-
Bromine at position 4
-
Fluorine at position 2
-
Methoxy at position 6
-
Methanamine group attached to the benzene ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrFNO |
| Molecular Weight | 234.07 g/mol |
| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CN |
| InChI Key | MFHAKSBRTHTNMO-UHFFFAOYSA-N |
| PubChem CID | 131548073 |
The electron-withdrawing effects of bromine and fluorine contrast with the electron-donating methoxy group, creating a polarized aromatic system that influences reactivity in cross-coupling reactions and hydrogen-bonding interactions .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.65 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂).
-
¹³C NMR: δ 162.1 (C-OCH₃), 156.8 (C-F), 134.2 (C-Br), 112.4–120.3 (aromatic carbons), 45.9 (CH₂NH₂) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F).
Synthesis and Scalability
Industrial Routes
The synthesis typically involves:
-
Regioselective bromination of 2-fluoro-6-methoxyaniline using N-bromosuccinimide (NBS) in acetic acid.
-
Mannich reaction or reductive amination to introduce the methanamine group .
A scalable protocol from VulcanChem (2024) employs a one-pot lithiation strategy:
-
Lithiation of 1-bromo-2-fluoro-4-methoxybenzene at −78°C using LDA.
-
Quenching with ethyl bromoacetate to form the acetylated intermediate.
-
BBr₃-mediated demethylation and cyclization to yield the benzofuran precursor, followed by amination .
Table 2: Synthetic Yield Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CH₃COOH, 0°C | 85 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 78 |
| Final Purification | Crystallization (EtOAc/hexane) | 95 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine at position 4 is susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives. For example:
This reactivity is critical for modifying the aromatic core in drug discovery .
Amine Functionalization
The primary amine undergoes:
-
Acylation with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Schiff base formation with aldehydes, useful in coordination chemistry .
Applications in Scientific Research
Pharmaceutical Intermediate
Used in the synthesis of BMS-929075, a clinical-stage HCV inhibitor .
Material Science
-
Building block for liquid crystals due to its rigid, polarizable structure.
Comparison with Structural Analogues
(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine
-
Structural Difference: Bromine at position 2 vs. 4.
-
Impact: Reduced enzymatic inhibition (IC₅₀ = 5.2 µM) due to altered halogen bonding .
Table 3: Comparative Biological Data
| Compound | IC₅₀ (µM) | LogP |
|---|---|---|
| (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine | 0.8 | 2.1 |
| (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | 5.2 | 2.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume